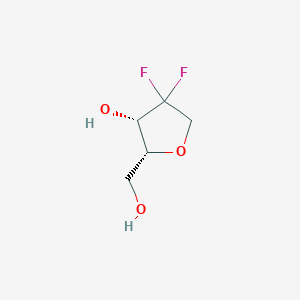
2-Deoxy-2,2-difluororibose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2,2-difluororibose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is a key structural component in various nucleoside analogs, which are used as antiviral and anticancer agents. The presence of fluorine atoms in the ribose ring enhances the compound’s stability and biological activity, making it a valuable building block in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluororibose typically involves the fluorination of ribose derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in the presence of a solvent. This process often requires the removal of silyl halide by-products and subsequent deprotection steps to yield the desired compound . Another approach involves the use of fluorinated building blocks and nucleophilic or electrophilic fluorination of sugar precursors .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of ribofuranose intermediates with reactive leaving groups, such as ribofuranose alpha-methanesulfonate, which can be reacted with nucleobases under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2,2-difluororibose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Fluorine atoms in the ribose ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted ribose derivatives. These products are valuable intermediates in the synthesis of nucleoside analogs and other bioactive compounds .
Scientific Research Applications
2-Deoxy-2,2-difluororibose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Deoxy-2,2-difluororibose involves its incorporation into nucleoside analogs, which then interfere with DNA and RNA synthesis. The fluorine atoms enhance the stability of these analogs, allowing them to inhibit viral replication and cancer cell proliferation. The compound targets specific enzymes, such as DNA polymerases and ribonucleotide reductases, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A glucose analog used in medical diagnostics and imaging.
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: A protected form of 2-Deoxy-2,2-difluororibose used in synthetic chemistry.
2-Deoxy-2,2-difluoro-beta-cytidine: An antiviral and anticancer agent similar to gemcitabine.
Uniqueness
This compound is unique due to its dual fluorine substitution, which significantly enhances its chemical stability and biological activity compared to other fluorinated sugars. This makes it a valuable compound in the development of potent nucleoside analogs for therapeutic use .
Properties
Molecular Formula |
C5H8F2O3 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
(2R,3S)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H8F2O3/c6-5(7)2-10-3(1-8)4(5)9/h3-4,8-9H,1-2H2/t3-,4+/m1/s1 |
InChI Key |
XLFTWOXMFCMHBS-DMTCNVIQSA-N |
Isomeric SMILES |
C1C([C@H]([C@H](O1)CO)O)(F)F |
Canonical SMILES |
C1C(C(C(O1)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















